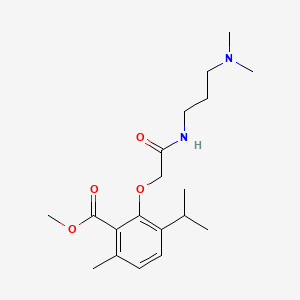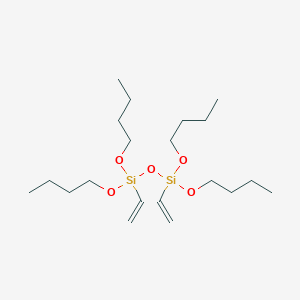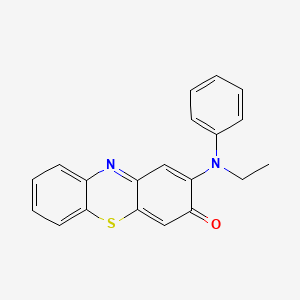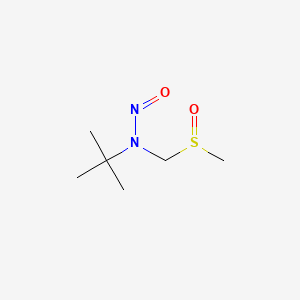
1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-methyl-2-butenyl group and two nitro groups at the 3 and 5 positions of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-butenylamine with 3,5-dinitro-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-80°C. Industrial production methods may involve large-scale batch or continuous processes with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium hydroxide, leading to the formation of substituted triazoles.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various adducts.
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as an active ingredient in drug formulations.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to anticancer effects. The nitro groups in the compound can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has different substituents on the triazole ring, leading to different biological activities and applications.
The uniqueness of 1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
54753-15-0 |
|---|---|
Formule moléculaire |
C7H9N5O4 |
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
1-(3-methylbut-2-enyl)-3,5-dinitro-1,2,4-triazole |
InChI |
InChI=1S/C7H9N5O4/c1-5(2)3-4-10-7(12(15)16)8-6(9-10)11(13)14/h3H,4H2,1-2H3 |
Clé InChI |
ZTRKVSGIDCFCIX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


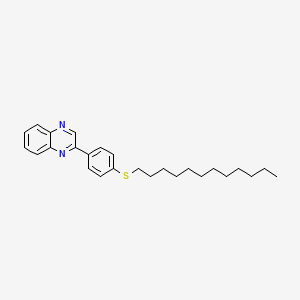

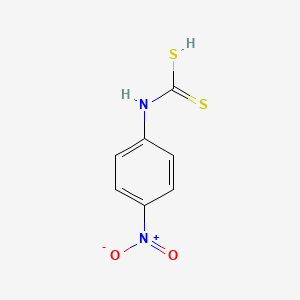
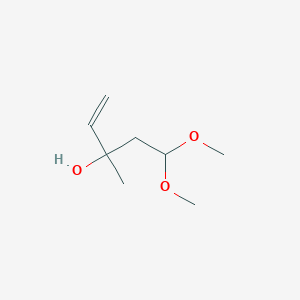
![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)

![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
